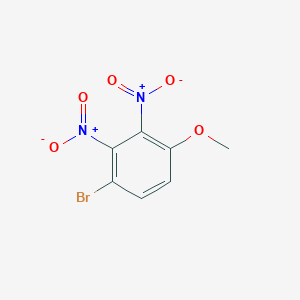

1-Bromo-4-methoxy-2,3-dinitrobenzene

Description

1-Bromo-4-methoxy-2,3-dinitrobenzene (CAS: 1402232-81-8) is a halogenated aromatic compound featuring a bromine atom, a methoxy group, and two nitro groups on a benzene ring. Its molecular formula is C₇H₄BrN₂O₅, with a molecular weight of 276.03 g/mol. The compound’s structure combines electron-withdrawing nitro groups (-NO₂) and electron-donating methoxy (-OCH₃), creating unique reactivity patterns.

This compound is primarily utilized in synthetic chemistry as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its multifunctional groups allow for sequential modifications, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocyclic synthesis .

Properties

IUPAC Name |

1-bromo-4-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWBPNPOHJWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289344 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860465-95-8 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860465-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,3-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 4-bromo-3-nitroanisole. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and nitro groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Nucleophilic Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

Reduction: Amino derivatives of the original compound.

Nucleophilic Substitution: Hydroxylated or other nucleophile-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-methoxy-2,3-dinitrobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-methoxy-2,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups and bromine atom on the benzene ring make it a potent electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-bromo-4-methoxy-2,3-dinitrobenzene and structurally related aromatic derivatives:

Structural and Reactivity Differences

Substituent Effects :

- Nitro vs. Fluoro/Methoxy : The nitro groups in this compound increase ring electron deficiency, enhancing resistance to electrophilic substitution compared to electron-rich analogs like 4-bromo-1,2-dimethoxybenzene. This makes the dinitro derivative more reactive in nucleophilic aromatic substitution (NAS) but less so in electrophilic reactions .

- Halogen Type : Replacing bromine with chlorine (as in 1-chloro-2,3-dinitrobenzene) reduces molecular weight and polarizability, affecting solubility and reaction kinetics. Bromine’s larger size and lower electronegativity facilitate faster substitution in cross-coupling reactions .

Thermal Stability :

- The melting point of 1-chloro-2,3-dinitrobenzene (78–79°C) suggests higher crystallinity compared to brominated analogs, likely due to tighter packing of smaller chlorine atoms .

Applications :

- Pharmaceuticals : The dinitro derivative’s nitro groups enable reductions to amines, a critical step in drug synthesis. In contrast, 1-bromo-4-methoxy-2,3-difluorobenzene’s fluorine atoms enhance bioactivity in agrochemicals .

- Materials Science : Difluoro derivatives (e.g., 406482-22-2) are preferred in liquid crystals due to fluorine’s electronegativity and small size, whereas dimethoxy analogs serve as ligands in catalysis .

Biological Activity

1-Bromo-4-methoxy-2,3-dinitrobenzene (BMDB) is an aromatic compound notable for its unique chemical structure, which includes a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and enzyme inhibition.

- Molecular Formula : CHBrNO

- Molecular Weight : 277.03 g/mol

- Appearance : Vibrant yellow solid

- Reactivity : Susceptible to electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

The biological activity of BMDB is largely attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This can lead to:

- Enzyme Inhibition : The compound can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Protein Modification : BMDB may modify proteins through its reactive groups, influencing their function and interactions within biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in developing antimicrobial agents. The specific mechanisms by which BMDB exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition Studies

BMDB has been utilized in studies focusing on enzyme inhibition. For instance:

- Tyrosine Kinase Inhibition : A derivative of BMDB was synthesized and tested for its ability to inhibit tyrosine kinases associated with cancer progression. The compound showed promising results in inhibiting cell proliferation in vitro .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the safety profile of BMDB. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, providing insights into the compound's potential therapeutic window. Results indicated that while BMDB exhibits significant cytotoxic effects at higher concentrations, its selectivity towards certain cancer cell lines suggests potential for targeted therapies .

Study 1: Enzyme Interaction

In a study examining the interaction of BMDB with enzymes involved in cancer metabolism, researchers found that BMDB could effectively inhibit specific pathways critical for tumor growth. The study highlighted the compound's potential as a lead for developing novel anticancer drugs targeting these metabolic enzymes .

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| EGFR | 15 | Inhibition of cell proliferation |

| ALK | 12 | Induction of apoptosis |

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of BMDB against several bacterial strains. The results demonstrated significant inhibition zones compared to control compounds.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

| P. aeruginosa | 15 |

These findings indicate that BMDB may serve as an effective antimicrobial agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.